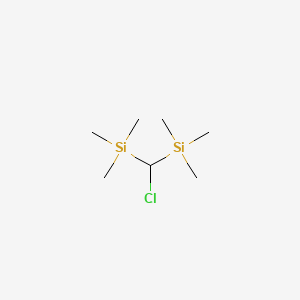

Bis(trimethylsilyl)chloromethane

Description

The exact mass of the compound Chlorobis(trimethylsilyl)methane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Bis(trimethylsilyl)chloromethane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(trimethylsilyl)chloromethane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[chloro(trimethylsilyl)methyl]-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H19ClSi2/c1-9(2,3)7(8)10(4,5)6/h7H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNJGZHVYPBNLEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C([Si](C)(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H19ClSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80339002 | |

| Record name | Bis(trimethylsilyl)chloromethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80339002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5926-35-2 | |

| Record name | Bis(trimethylsilyl)chloromethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80339002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(trimethylsilyl)chloromethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Bis(trimethylsilyl)chloromethane

Topic: (BTMSCM) Content Type: In-Depth Technical Guide Audience: Researchers, Synthetic Chemists, and Drug Discovery Scientists

Synthesis, Mechanistic Utility, and Applications in Drug Discovery

Executive Summary

Bis(trimethylsilyl)chloromethane (CAS: 5926-35-2), often abbreviated as BTMSCM or

This guide details the operational protocols for its synthesis and application, specifically focusing on its role in generating sterically hindered alkenes via Peterson-type olefination and its utility as a bioisostere in medicinal chemistry.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]

| Property | Data |

| IUPAC Name | [Chloro(trimethylsilyl)methyl]trimethylsilane |

| CAS Number | 5926-35-2 |

| Formula | |

| Molecular Weight | 194.85 g/mol |

| Boiling Point | 57–60 °C at 15 mmHg (approx. 167 °C at 760 mmHg) |

| Density | 0.892 g/mL at 25 °C |

| Appearance | Clear, colorless to pale yellow liquid |

| Solubility | Soluble in THF, Et₂O, Pentane, CH₂Cl₂ |

| Stability | Moisture sensitive (slow hydrolysis); Flammable |

Structural Insight: The central carbon is bonded to two trimethylsilyl (TMS) groups and one chlorine atom. The TMS groups provide significant steric shielding, making the C-Cl bond resistant to typical nucleophilic attacks (

Mechanistic Foundations

3.1 The "Double-Silyl" Effect

The utility of BTMSCM stems from the stabilization provided by the two silicon atoms. Silicon stabilizes

-

Acidity: The central proton in

is relatively acidic due to the inductive effect of chlorine and the polarizability of the silicon groups, allowing for clean lithiation. -

Carbenoid Character: Upon lithiation to

, the species exhibits carbenoid character. It is stable at low temperatures (-100°C) but can decompose or rearrange if warmed without an electrophile.

3.2 Peterson-Type Olefination Logic

In standard Peterson olefination, an

Figure 1: Mechanistic pathway for the reaction of BTMSCM with aldehydes, yielding functionalized vinyl silanes.

Synthesis Protocol: The Kemp-Cowley Method[8]

The most authoritative method for synthesizing BTMSCM is the "one-pot" procedure developed by Cowley and Kemp. This method avoids the isolation of the unstable dichloride intermediate.

Safety Prerequisite:

-

Hazards: n-Butyllithium is pyrophoric. Dichloromethane (DCM) is toxic.

-

Atmosphere: Strictly anhydrous Argon or Nitrogen.

-

Temperature Control: Essential.[1] The reaction requires cooling to -110°C (liquid nitrogen/ethanol or THF slush bath).

Step-by-Step Protocol

-

Setup: Flame-dry a 1L three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and low-temperature thermometer. Flush with Argon.

-

Solvent Charge: Add anhydrous THF (250 mL), anhydrous Diethyl Ether (90 mL), and anhydrous n-Pentane (to aid solubility at low temp).

-

Reagent Addition (Stage 1):

-

Add Dichloromethane (

) (350 mmol, ~22.4 mL). -

Add Trimethylsilyl chloride (

) (725 mmol, ~92.2 mL).[2] -

Cool the mixture to -110°C . Critical: Do not proceed until temp is stable.

-

-

Lithiation 1:

-

Lithiation 2 (Reductive Dechlorination):

-

Re-cool the mixture to -110°C .

-

Add n-Butyllithium (350 mmol, 1 equivalent) dropwise.

-

Observation: A light tan color indicates the formation of the anion

. -

Stir for 45 minutes at -100°C.

-

-

Quench:

-

Add Ethanol (95%) (100 mL) slowly to protonate the anion.

-

Allow to warm to -40°C, then add dilute HCl to neutralize lithium ethoxide.[2]

-

-

Workup:

Yield: Typically ~78% based on DCM.

Figure 2: The Kemp-Cowley "One-Pot" Synthesis Workflow.

Applications in Drug Development[7]

5.1 The Silicon Bioisostere ("Silicon Switch")

In medicinal chemistry, replacing a carbon atom (specifically a tert-butyl group) with a silicon moiety can improve a drug's pharmacological profile. The

-

Lipophilicity: Silicon is more lipophilic than carbon. Introducing this group increases logP, potentially enhancing blood-brain barrier (BBB) penetration.

-

Metabolic Blockade: The steric bulk of the bis-silyl group effectively blocks metabolic attack at the central carbon. This is useful for extending the half-life of metabolically labile positions.

5.2 Synthesis of Bulky Linkers

BTMSCM is used to synthesize Bis(trimethylsilyl)methyl magnesium chloride , a Grignard reagent.[7][8]

-

Protocol: React BTMSCM with Magnesium turnings in ether.

-

Application: Kumada coupling with aryl halides to introduce the bulky

group. This motif is found in specialized catalyst ligands and sterically protected pharmacophores.

Safety & Handling Data

| Hazard Class | GHS Code | Description |

| Flammable Liquid | H226 | Vapor may form explosive mixtures with air. |

| Skin Irritation | H315 | Causes skin irritation.[9] |

| Eye Irritation | H319 | Causes serious eye irritation.[9][3] |

| STOT-SE | H335 | May cause respiratory irritation.[9][7] |

Storage: Store under inert atmosphere (Argon) in a refrigerator/freezer. While less hydrolytically sensitive than

References

-

Cowley, A. H., & Kemp, R. A. (1981).[2][10][11] An Improved Synthesis of Bis(trimethylsilyl)chloromethane. Synthetic Communications / DTIC Technical Report.

-

Sigma-Aldrich. (n.d.). Chlorobis(trimethylsilyl)methane Product Sheet & SDS.

-

PubChem. (n.d.).[9] Bis(trimethylsilyl)chloromethane Compound Summary. National Library of Medicine.

-

ChemicalBook. (2025). Bis(trimethylsilyl)chloromethane Properties and Suppliers.

-

RSC Medicinal Chemistry. (2024). The role of silicon in drug discovery: a review. Royal Society of Chemistry.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. tandfonline.com [tandfonline.com]

- 3. fishersci.com [fishersci.com]

- 4. researchgate.net [researchgate.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Reactions of electrophiles with nucleophilic thiolate sites: relevance to pathophysiological mechanisms and remediation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 二(三甲基硅基)氯甲烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. lookchem.com [lookchem.com]

- 9. Bis(trimethylsilyl)chloromethane | C7H19ClSi2 | CID 552583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. apps.dtic.mil [apps.dtic.mil]

Technical Guide: Bis(trimethylsilyl)chloromethane (CAS 5926-35-2)

A Steric Architect for Organometallic & Polymer Synthesis

Executive Summary

Bis(trimethylsilyl)chloromethane (CAS 5926-35-2), often referred to as chlorobis(trimethylsilyl)methane, is a specialized organosilicon reagent defined by its extreme steric bulk and unique electronic properties. Unlike simple alkyl halides, the central carbon is shielded by two trimethylsilyl groups, creating a "disyl" moiety

This guide details the physicochemical profile, mechanistic reactivity, and validated experimental protocols for utilizing this compound in high-value chemical synthesis.

Part 1: Chemical Identity & Physicochemical Profile[1][2][3][4][5]

The dual silicon stabilization makes the C-Cl bond distinct from standard alkyl chlorides. The silicon atoms stabilize

Table 1: Technical Specifications

| Property | Specification | Notes |

| IUPAC Name | Chlorobis(trimethylsilyl)methane | |

| Structure | ||

| Molecular Weight | 194.85 g/mol | |

| Appearance | Colorless to pale yellow liquid | Darkens upon oxidation |

| Boiling Point | 57–60 °C @ 15 mmHg | ~175 °C @ 760 mmHg (Extrapolated) |

| Density | 0.892 g/mL @ 25 °C | Less dense than water |

| Refractive Index | ||

| Solubility | THF, Et₂O, Pentane, DCM | Reacts with protic solvents |

| Stability | Moisture Sensitive | Hydrolyzes to release HCl |

Part 2: Mechanistic Reactivity

The reactivity of bis(trimethylsilyl)chloromethane is governed by the "

Metallation & Carbanion Stabilization

The proton on the central methine carbon is relatively acidic (

-

Preferred Route: Halogen-Metal Exchange or Magnesium Insertion.

-

Mechanism: Insertion of Mg into the C-Cl bond yields the Grignard reagent

. This species is thermodynamically stable due to the electronic stabilization of the carbanion by the two silicon atoms.

Steric Shielding (The "Disyl" Effect)

The

Kumada Cross-Coupling

The Grignard derived from this compound is a prime candidate for Palladium or Nickel-catalyzed Kumada coupling, allowing the introduction of the bulky disyl group onto aryl or vinyl scaffolds.

Visualization: Reactivity Pathways

Figure 1: Divergent reactivity pathways showing the stable Grignard formation versus the reactive carbenoid route.

Part 3: Application Workflows & Protocols

Protocol A: Synthesis of Bis(trimethylsilyl)methylmagnesium Chloride

Context: This Grignard reagent is the primary vehicle for utilizing CAS 5926-35-2. Due to the steric bulk around the C-Cl bond, initiation of the magnesium insertion can be sluggish compared to primary alkyl halides.

Reagents:

-

Bis(trimethylsilyl)chloromethane (1.0 equiv)

-

Magnesium turnings (1.2 equiv, mechanically activated)

-

THF (Anhydrous, freshly distilled/dried)

-

1,2-Dibromoethane (Catalytic activator, 5 mol%)

Step-by-Step Methodology:

-

Activation: Flame-dry a 3-neck round bottom flask under Argon flow. Add Mg turnings. Dry stir for 30 minutes. Add a crystal of iodine and heat gently until iodine vaporizes to etch the Mg surface.

-

Solvation: Add anhydrous THF to cover the magnesium.

-

Initiation: Add the catalytic 1,2-dibromoethane. Wait for ethylene evolution (bubbling) to confirm Mg activation.

-

Addition: Add a solution of Bis(trimethylsilyl)chloromethane in THF dropwise.

-

Critical Control Point: If the reaction does not sustain reflux (exotherm), stop addition and heat externally. The steric hindrance often requires thermal assistance to maintain the insertion rate.

-

-

Digestion: Once addition is complete, reflux the mixture for 2–4 hours. The solution should turn dark gray/brown.

-

Titration: Aliquot a sample and titrate against salicylaldehyde phenylhydrazone or use simple acid-base back-titration to determine molarity (typically 0.5 – 1.0 M).

Protocol B: Kumada Coupling for Bulky Styrene Monomers

Context: Synthesis of Para-bis(trimethylsilyl)ethylstyrene (PBTES), a monomer used for high-durability polymer networks.

Workflow:

-

Catalyst Prep: Dissolve

(2 mol%) in THF. -

Substrate: Add 4-vinylbenzyl chloride (or bromide).

-

Coupling: Cool to 0°C. Cannulate the Grignard reagent (prepared in Protocol A) slowly into the reaction vessel.

-

Workup: Quench with saturated

. Extract with ether.[1] The bulky silyl group will now be attached to the benzylic position.

Visualization: Grignard Synthesis Logic

Figure 2: Logical flow for overcoming the steric barrier during Grignard formation.

Part 4: Handling, Safety & Stability[1]

1. Hydrolytic Instability: Bis(trimethylsilyl)chloromethane releases Hydrogen Chloride (HCl) upon contact with moisture.

-

Storage: Store under Argon/Nitrogen at 2–8°C.

-

Signs of Degradation:[2] Fuming upon opening (HCl formation) or cloudiness (siloxane formation).

2. Flammability: Flash point is relatively low (~48°C). Ground all glassware to prevent static discharge, especially when transferring the dry liquid.

3. Toxicology: While specific tox data is sparse, organosilicon chlorides are generally corrosive to mucous membranes.

-

PPE: Neoprene gloves, chemical splash goggles, and face shield. Work strictly in a fume hood.

References

-

LookChem. Bis(trimethylsilyl)chloromethane Physical Properties and Applications.

-

Sigma-Aldrich. Chlorobis(trimethylsilyl)methane Product Sheet & Reactivity Data.

-

PubChem. Bis(trimethylsilyl)chloromethane Compound Summary (CID 552583).

-

ChemicalBook. Bis(trimethylsilyl)chloromethane CAS 5926-35-2 Datasheet.

-

CymitQuimica. Bis(trimethylsilyl)methyl chloride: Reactivity and Synthesis.

Sources

Bis(trimethylsilyl)chloromethane physical and chemical properties

A Strategic Reagent for Steric Control and Bioisosteric Design

Executive Summary

Bis(trimethylsilyl)chloromethane (BTMSCM) is a specialized organosilicon reagent defined by its extreme steric bulk and unique electronic properties. Unlike standard silylating agents (e.g., TMSCl), BTMSCM serves as a structural scaffold, allowing the introduction of the geminal bis(silyl) motif into organic frameworks.

For drug development professionals, this compound offers two primary utilities:

-

Metabolic Blocking: The bulky bis(trimethylsilyl)methyl group acts as a "neopentyl-like" shield, protecting adjacent metabolic soft spots from enzymatic degradation (e.g., P450 oxidation).

-

Synthetic Divergence: It acts as a precursor to both nucleophilic Grignard reagents (for Kumada couplings) and electrophilic carbenoids (for cyclopropanations and insertions), depending on the metalation conditions.

Part 1: Physicochemical Profile[1]

BTMSCM is a clear, colorless liquid characterized by high lipophilicity and volatility. Its reactivity is governed by the inductive stabilization of the silicon atoms on the central carbon, offset by significant steric hindrance.

Table 1: Key Physicochemical Properties

| Property | Value | Context for Experimental Design |

| IUPAC Name | Chlorobis(trimethylsilyl)methane | Systematic nomenclature foundation. |

| CAS Registry | 5926-35-2 | Essential for procurement; distinct from the non-chloro analog (2117-28-4). |

| Formula | Molecular Weight: 194.85 g/mol . | |

| Boiling Point | 57–60 °C @ 15 mmHg | Moderate volatility; requires careful vacuum control during distillation. |

| Density | 0.892 g/mL @ 25 °C | Less dense than water; forms the top layer in aqueous workups. |

| Refractive Index | Useful for assessing purity of distilled fractions. | |

| Solubility | THF, Et₂O, Hexanes, CH₂Cl₂ | Compatible with standard non-polar and polar aprotic solvents. |

| Stability | Moisture Sensitive | Hydrolytically stable at neutral pH but sensitive to strong bases/acids. |

Part 2: Synthetic Utility & Mechanism

The chemical behavior of BTMSCM is dictated by the "Alpha Effect" of silicon. Silicon stabilizes

1. The Carbenoid Pathway (Low Temperature)

When treated with n-Butyllithium at cryogenic temperatures (<-100 °C), BTMSCM undergoes deprotonation to form the lithio-carbenoid species . This species is thermally unstable. Upon warming, it eliminates LiCl to generate Bis(trimethylsilyl)carbene , a highly reactive intermediate that undergoes rearrangement to silaethylenes or insertion reactions.

2. The Grignard Pathway (Standard Nucleophile)

Reaction with Magnesium metal generates the corresponding Grignard reagent,

Figure 1: Divergent reactivity profiles of BTMSCM based on metalation conditions.

Part 3: Experimental Protocols

Protocol A: Synthesis of the Steric Shield (Kumada Coupling)

Objective: Installation of the bis(trimethylsilyl)methyl group onto an aromatic scaffold. Mechanism: Nickel-catalyzed cross-coupling of the BTMSCM-derived Grignard reagent.

Reagents:

-

Magnesium turnings (1.2 equiv, activated)

-

Aryl Bromide (0.8 equiv)

-

Ni(dppp)Cl₂ (0.05 equiv)

-

Anhydrous THF (Solvent)[3]

Step-by-Step Methodology:

-

Grignard Formation (The Initiation):

-

Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and addition funnel under Argon.

-

Activation: Add Mg turnings. Activate by dry-stirring under Argon for 20 mins, followed by a crystal of Iodine.

-

Addition: Add enough anhydrous THF to cover the Mg. Add 10% of the BTMSCM solution (in THF). Heat gently with a heat gun until the iodine color fades and reflux begins (initiation).

-

Completion: Dropwise add the remaining BTMSCM/THF solution to maintain a gentle reflux. Once added, reflux for 2 hours.

-

Checkpoint: The solution should turn dark grey/brown. Titrate an aliquot to confirm Grignard concentration.

-

-

Cross-Coupling:

-

Catalyst Prep: In a separate flask, dissolve the Aryl Bromide and Ni(dppp)Cl₂ catalyst in THF.

-

Reaction: Cool the Grignard solution to 0 °C. Cannulate the catalyst/substrate mixture into the Grignard solution slowly (exothermic).

-

Thermal Drive: Allow to warm to Room Temperature (RT), then reflux for 12 hours to overcome the steric barrier of the bulky nucleophile.

-

-

Workup (Quench):

-

Cool to 0 °C. Quench with saturated aqueous NH₄Cl.

-

Extract with Et₂O (3x). The product will be in the organic phase.

-

Note: The bis-silyl product is highly lipophilic; ensure thorough washing of the silica plug during purification to avoid retention.

-

Protocol B: Carbenoid Generation (Low-Temp Lithiation)

Objective: Generation of reactive carbenoid for cyclopropanation or insertion.

Critical Safety Note: This reaction requires precise temperature control. If the temperature rises above -90 °C before electrophile addition, the carbenoid will decompose.

-

Dissolve BTMSCM (1 equiv) in THF/Et₂O (4:1 ratio) and cool to -110 °C (Liquid N₂/Ethanol bath).

-

Add n-BuLi (1.05 equiv) dropwise down the side of the flask to pre-cool the reagent.

-

Stir for 30 mins at -110 °C. The solution typically turns a light yellow.

-

Add the electrophile (e.g., aldehyde or ketone) immediately at this temperature.

-

Allow to warm slowly to RT overnight.

Part 4: Applications in Drug Design

BTMSCM is a tool for Bioisosteric Replacement . In medicinal chemistry, replacing a tert-butyl group or an isopropyl group with a bis(trimethylsilyl)methyl group induces specific pharmacological shifts.

Table 2: Bioisosteric Impact of the

| Parameter | Effect vs. Carbon Analog | Mechanism |

| Metabolic Stability | Significantly Increased | The C-Si bonds are longer (1.87 Å vs 1.54 Å), creating a larger "umbrella" that sterically blocks P450 enzymes from accessing the benzylic/alpha position. |

| Lipophilicity (LogP) | Increased (+1.5 to +2.5) | Silicon is more lipophilic than Carbon. Useful for improving blood-brain barrier (BBB) penetration. |

| Conformation | Rigidification | The massive bulk locks the attached scaffold into specific rotameric conformations, potentially improving receptor binding selectivity. |

Part 5: Safety & Handling

1. Flammability: BTMSCM has a flash point of approx. 48 °C. It is classified as a Flammable Liquid (Category 3). All reactions must be performed in a fume hood away from ignition sources.

2. Corrosivity: While less corrosive than TMSCl, the hydrolysis of BTMSCM (slow) or its combustion products releases HCl. Wear chemically resistant gloves (Nitrile > 0.11mm) and safety goggles.

3. Reactivity:

-

Water: Stable to brief exposure, but long-term storage requires anhydrous conditions.

-

Base: Extremely sensitive. Contact with strong bases (hydroxides, alkoxides) can induce rapid decomposition or polymerization.

References

- Seyferth, D.; Hanson, E. M. "Halo(trimethylsilyl)methyl-lithium compounds." Journal of the American Chemical Society, 1968, 90, 2438.

-

Improved Synthesis

-

Carbenoid Chemistry

-

Barton, T. J.; Hoekman, S. K.[5] "Bis(trimethylsilyl)diazomethane: Synthesis and chemistry of quantitative silene and germene precursors." Journal of the American Chemical Society, 1980 , 102, 1584.

- Context: Discusses the rearrangement pathways of rel

-

- Takahashi, K. et al. "Cross-coupling reaction of alkyl halides with Grignard reagents catalyzed by nickel(II) complexes.

-

Safety Data

-

PubChem Compound Summary for CID 552583: Bis(trimethylsilyl)chloromethane.[1]

-

Sources

- 1. Bis(trimethylsilyl)chloromethane | C7H19ClSi2 | CID 552583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. BIS(TRIMETHYLSILYL)CHLOROMETHANE | 5926-35-2 [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. BIS(TRIMETHYLSILYL)CHLOROMETHANE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. pubs.acs.org [pubs.acs.org]

Bis(trimethylsilyl)chloromethane molecular weight and formula

Optimization of Steric Shielding and Lipophilicity in Organosilicon Synthesis

Abstract

This technical guide profiles Bis(trimethylsilyl)chloromethane (BTMSCM), a specialized organosilicon reagent utilized for its unique steric bulk and electronic properties. While its primary identification lies in its molecular weight and formula, its value in high-performance synthesis stems from its ability to generate stabilized

Part 1: Physicochemical Profile[1][2][3]

The fundamental identity of BTMSCM is defined by its dual-silicon architecture, which imparts significant lipophilicity and steric demand compared to carbon analogues.

Table 1: Core Physicochemical Specifications

| Property | Specification | Notes |

| Chemical Name | Bis(trimethylsilyl)chloromethane | Also known as Chlorobis(trimethylsilyl)methane |

| CAS Number | 14629-58-4 | Distinct from non-chloro precursor (CAS 2117-28-4) |

| Molecular Formula | High Si:C ratio increases lipophilicity | |

| Molecular Weight | 194.85 g/mol | Calculated using standard atomic weights |

| Appearance | Clear, colorless liquid | |

| Density | 0.892 g/mL at 25 °C | Less dense than water; phase separates easily |

| Boiling Point | 57–60 °C @ 15 mmHg | Volatile under high vacuum |

| Refractive Index | ||

| Solubility | THF, Et₂O, Hexanes, DCM | Hydrolytically stable in neutral media |

Part 2: Structural Analysis & Electronic Properties

To effectively utilize BTMSCM, one must understand the electronic influence of the silicon atoms on the central carbon.

1. The

-Silicon Effect (Anion Stabilization)

Unlike carbon, silicon stabilizes negative charges on the

2. Steric Shielding

The two trimethylsilyl (TMS) groups create a "molecular umbrella." In drug design, this bulk can block metabolic hot-spots (e.g., preventing P450 oxidation at the central carbon). In synthesis, it forces high diastereoselectivity during nucleophilic additions.

Part 3: Synthetic Utility & Mechanism

The primary utility of BTMSCM is its conversion into the lithiated species 1-chloro-1-lithio-bis(trimethylsilyl)methane . This species is amphiphilic: it acts as a nucleophile but retains a leaving group (Cl), allowing for carbenoid-like behavior or Peterson-type olefinations.

Mechanistic Pathway Diagram

Figure 1: Divergent reactivity pathways of lithiated BTMSCM. Path A dominates at low temperatures (-78°C), while Path B (Carbenoid formation) occurs upon warming.

Part 4: Experimental Protocol

Protocol: Generation and Trapping of Lithiated BTMSCM Safety Note: This procedure involves n-Butyllithium (pyrophoric). All steps must be performed under an inert atmosphere (Argon/Nitrogen) using Schlenk techniques.

Materials:

-

Bis(trimethylsilyl)chloromethane (194.85 g/mol )[1]

-

n-Butyllithium (2.5 M in hexanes)

-

Anhydrous THF (inhibitor-free, dried over Na/benzophenone)

-

Electrophile (e.g., aldehyde, ketone, or alkyl halide)

Step-by-Step Methodology:

-

System Preparation:

-

Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum.

-

Flush with Argon for 15 minutes.

-

Charge the flask with BTMSCM (1.95 g, 10 mmol) and Anhydrous THF (20 mL) .

-

-

Deprotonation (Critical Step):

-

Cool the solution to -78 °C using a dry ice/acetone bath. Causality: Low temperature prevents the elimination of LiCl (carbene formation).

-

Add n-BuLi (4.4 mL, 11 mmol) dropwise via syringe over 10 minutes.

-

Observation: The solution may turn a slight yellow/orange, indicating anion formation.

-

Stir at -78 °C for 1 hour to ensure complete lithiation.

-

-

Electrophile Addition:

-

Add the electrophile (10 mmol) (dissolved in 5 mL THF if solid) dropwise to the cold solution.

-

Maintain -78 °C for 30 minutes.

-

-

Work-up:

-

Allow the reaction to warm slowly to room temperature over 2 hours.

-

Quench with saturated aqueous

(10 mL). -

Extract with diethyl ether (

mL). -

Dry organic layers over

and concentrate in vacuo.

-

Part 5: Applications in Drug Development[1]

In medicinal chemistry, BTMSCM is a key reagent for executing the "Silicon Switch"—replacing a carbon atom with silicon to alter the pharmacological profile of a lead compound.

1. Lipophilicity Modulation (LogP)

The

-

Benefit: Improves blood-brain barrier (BBB) penetration for CNS targets.

2. Metabolic Blockade The steric bulk of the bis-silyl group protects the adjacent carbon from enzymatic degradation.

-

Mechanism:[2][3] The bulky trimethylsilyl groups prevent Cytochrome P450 enzymes from accessing the

-carbon, extending the half-life (

3. Bioisosterism BTMSCM allows for the synthesis of silicon-containing analogues of amino acids and gem-dimethyl groups, often maintaining biological potency while altering patentability and pharmacokinetic properties.

References

-

PubChem. (2025).[4][5] Bis(trimethylsilyl)chloromethane Compound Summary. National Library of Medicine. [Link]

-

Showell, G. A., & Mills, J. S. (2003). Chemistry challenges in lead optimization: silicon isosteres in drug discovery. Drug Discovery Today. [Link]

-

Organic Syntheses. (2009). Discussion of procedures for handling air-sensitive reagents. Org. Synth. [Link]

-

Lappert, M. F. (1988). The chemistry of bis(trimethylsilyl)methyl compounds. Journal of Organometallic Chemistry. [Link]

Sources

- 1. 二(三甲基硅基)氯甲烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Bis(trimethylsilyl)methane, 98% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.de]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Bis(trimethylsilyl)methane | C7H20Si2 | CID 75029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Bis(trimethylsilyl)chloromethane | C7H19ClSi2 | CID 552583 - PubChem [pubchem.ncbi.nlm.nih.gov]

Advanced Synthesis of Bis(trimethylsilyl)chloromethane: A Technical Guide

Executive Summary & Strategic Importance

Bis(trimethylsilyl)chloromethane (CAS: 1912-32-9), often abbreviated as

Unlike simple alkyl halides, the synthesis of BTMSCM presents unique challenges due to the steric bulk of the trimethylsilyl (TMS) groups and the thermodynamic instability of the

This guide details the Cowley-Kemp One-Pot Protocol , widely regarded as the "Gold Standard" for synthesis. This method circumvents the isolation of the unstable gem-dichloride intermediate, offering a scalable, high-yield (78%) pathway using commercially available starting materials.

Strategic Pathway Analysis

Researchers typically encounter three methodologies. Understanding the failure points of the first two highlights the necessity of the third.

| Method | Mechanism | Verdict | Critical Flaw |

| A. Radical Chlorination | Avoid | Poor selectivity; produces inseparable mixtures of mono-, di-, and chlorinated-methyl side products. | |

| B. Stepwise Deprotonation | Metallation of | Risky | Difficult to scale; the lithiated intermediate is thermally unstable and prone to |

| C. In-Situ Trapping (Cowley-Kemp) | Double silylation of | Recommended | Uses in situ trapping at cryogenic temperatures to bypass unstable carbenoid decomposition. |

Detailed Protocol: The Cowley-Kemp Method[1][2]

Mechanistic Logic

The success of this reaction relies on kinetic control . The lithiated chloromethane intermediates (

-

Stage 1: In-situ trapping of lithiated dichloromethane with TMSCl prevents carbene formation.

-

Stage 2: Lithium-halogen exchange converts the gem-dichloride to the desired monochloro-lithio species.

-

Stage 3: Protic quench yields the final product.

Reaction Scheme Visualization

Figure 1: The stepwise transformation of dichloromethane to BTMSCM, highlighting the critical in-situ trapping mechanism.

Reagents and Equipment[3][4]

Safety Note: This reaction requires handling pyrophoric organolithiums at extreme cryogenic temperatures. A rigorously anhydrous, oxygen-free atmosphere (Argon or Nitrogen) is mandatory.

| Component | Specification | Quantity (Scale: 350 mmol) | Role |

| Dichloromethane | Distilled from | 22.4 mL (350 mmol) | Carbon Source |

| Trimethylsilyl Chloride | Freshly distilled | 92.2 mL (725 mmol) | Silylating Agent |

| n-Butyllithium | 1.6M in Hexanes | 453 mL (725 mmol) | Base (Stage 1) |

| sec-Butyllithium | 1.4M in Cyclohexane | ~250 mL (350 mmol) | Li-Halogen Exchange (Stage 2) |

| Solvent System | THF / Et2O / Pentane (4:1:[1]1) | ~400 mL total | "Trapp Mixture" (Remains liquid at -110°C) |

| Ethanol | 95% or Absolute | 100 mL | Proton Source (Quench) |

Step-by-Step Procedure

Phase 1: The Double Silylation (Formation of

)

-

Setup: Flame-dry a 2L three-neck round-bottom flask equipped with a mechanical stirrer, internal thermometer, and pressure-equalizing addition funnel. Flush with Argon.

-

Solvent Charge: Add the THF (250 mL), Diethyl Ether (90 mL), and n-Pentane (40 mL).

-

Reagent Addition: Add Dichloromethane (22.4 mL) and Trimethylsilyl Chloride (92.2 mL) to the solvent mixture.

-

Cryogenic Cooling: Cool the mixture to -110°C using a liquid nitrogen/ethanol or liquid nitrogen/pentane slush bath.

-

Critical Control Point: The temperature must not rise above -100°C during the next step to prevent carbenoid decomposition.

-

-

n-BuLi Addition: Add n-Butyllithium (453 mL) dropwise over 40 minutes via a double-tipped needle or cooled addition funnel.

-

Observation: The solution will turn yellow/tan.

-

-

Warming: Allow the mixture to warm to room temperature (25°C).

-

Self-Validating Check: Massive precipitation of Lithium Chloride (white solid) confirms the silylation has occurred.

-

Phase 2: Lithium-Halogen Exchange

-

Re-Cooling: Cool the reaction mixture (containing the suspended LiCl and the intermediate gem-dichloride) back down to -110°C .

-

s-BuLi Addition: Add sec-Butyllithium (1 eq, 350 mmol) dropwise.

-

Note: Pre-cooling the s-BuLi solution to -78°C is recommended to minimize thermal shock, though not strictly required if addition is slow.

-

-

Incubation: Stir at -100°C for 45 minutes. The color typically deepens to a light tan, indicating the formation of the anion

.

Phase 3: Quench and Isolation

-

Quench: Add Ethanol (100 mL) slowly at -100°C.

-

Workup: Allow the mixture to warm to -40°C, then add dilute HCl (100 mL, ~6M) to neutralize lithium ethoxide.

-

Extraction: Warm to room temperature. Separate the organic layer.[2] Extract the aqueous layer twice with pentane or hexane.

-

Purification: Dry combined organics over

, filter, and remove solvents via rotary evaporation. -

Distillation: Perform fractional vacuum distillation.

-

Target Fraction: Collect material boiling at 68-80°C at 25 torr (or 57-60°C at 15 mmHg).

-

Characterization & Quality Control

Verify the product identity using Nuclear Magnetic Resonance (NMR).[3][4] The high symmetry of the molecule yields distinct singlets.

| Analysis | Signal | Assignment |

| Trimethylsilyl protons | ||

| Methine proton | ||

| Trimethylsilyl carbons | ||

| Methine carbon | ||

| Physical | Clear, colorless liquid |

Note: Chemical shifts may vary slightly (

Troubleshooting & Optimization

-

Low Yield (<50%): Usually caused by temperature control failure in Phase 1. If the temp rises above -100°C during n-BuLi addition, the lithiated dichloromethane decomposes before reacting with TMSCl.

-

Solidification: If the reaction mixture freezes at -110°C, the solvent ratio is incorrect. Ensure the THF/Ether/Pentane ratio is strictly 4:1:1 (The Trapp Mixture).

-

Impurity (Starting Material): If mono-silylated product (

) is present, the first deprotonation was incomplete. Ensure n-BuLi titer is accurate.

References

-

Cowley, A. H., & Kemp, R. A. (1981). An Improved Synthesis of Bis(trimethylsilyl)chloromethane. Synthetic Communications.

-

Lappert, M. F. (1976).[5] The chemistry of bis(trimethylsilyl)methyl and related ligands. Journal of Organometallic Chemistry.

-

Sigma-Aldrich. (n.d.). Chlorobis(trimethylsilyl)methane Product Sheet.

-

Seyferth, D., et al. (1972). Halomethyl-metal compounds: LVIII. The preparation of bis(trimethylsilyl)halomethanes.[5][6] Journal of Organometallic Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. An unusual reaction: a GaCl3-assisted methyl/chlorine exchange in silylated hydrazinodichloroarsane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. apps.dtic.mil [apps.dtic.mil]

Fundamental Reactivity of Bis(trimethylsilyl)chloromethane

A Technical Guide for Synthetic & Application Scientists

Executive Summary

Bis(trimethylsilyl)chloromethane (BTMSCM), often abbreviated as

This guide details the fundamental reactivity profile of BTMSCM, moving beyond basic properties to explore its role as a precursor for the "Lappert Alkyl" ligand, its utility in Peterson-type olefinations, and its unique resistance to classical nucleophilic substitution.

Structural & Electronic Architecture

The reactivity of BTMSCM is dictated by two competing factors: the Alpha-Silicon Effect (electronic) and Geminal Steric Bulk (physical).

Physical Properties Table

| Property | Value | Relevance |

| Formula | High Si content = high lipophilicity | |

| Molecular Weight | 194.85 g/mol | - |

| Boiling Point | 57–60 °C (15 mmHg) | Volatile, requires careful handling under vacuum |

| Density | 0.892 g/mL | Less dense than water |

| Bond Length (C-Cl) | ~1.80 Å | Elongated due to steric repulsion, yet chemically inert to |

| Geometry | Distorted Tetrahedral | The |

The "Steric Wall" Concept

The central carbon atom is shielded by eighteen methyl protons located on the silicon periphery. This creates a "cone of protection" that effectively shuts down backside attack.

-

Inhibition: Classical nucleophiles (e.g.,

-

Resistance: While silicon stabilizes

The Gateway Transformation: Metal-Halogen Exchange

The primary utility of BTMSCM is not as an electrophile, but as a pro-nucleophile . Converting the C-Cl bond into a C-Metal bond is the critical gateway step for 90% of its applications.

Protocol A: Synthesis of the Grignard Reagent

The formation of Bis(trimethylsilyl)methylmagnesium chloride is the industry standard for introducing the bulky

Mechanism: Oxidative insertion of Mg into the C-Cl bond. Challenge: The reaction is sluggish to initiate due to steric blocking of the metal surface.

Step-by-Step Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel under Argon.

-

Activation: Add Magnesium turnings (1.1 equiv) and a single crystal of iodine. Heat with a heat gun until iodine vaporizes to activate the Mg surface.

-

Solvent: Add anhydrous THF (concentration is critical; aim for 1.0 M final concentration).

-

Initiation: Add 5% of the BTMSCM solution. Heat to 90°C (external bath). Note: Initiation is evidenced by the disappearance of iodine color and mild turbidity.

-

Addition: Once initiating, add the remaining BTMSCM dropwise over 1 hour while maintaining gentle reflux.

-

Maturation: Reflux for an additional 2–4 hours. The solution typically turns dark grey/brown.

-

Titration: Titrate using salicylaldehyde phenylhydrazone to determine precise molarity (typically 0.8–0.9 M).

Protocol B: Lithium-Halogen Exchange

For applications requiring a more reactive nucleophile (or low-temperature conditions), the lithium species is generated using sec-butyllithium. n-Butyllithium is often too slow or results in competitive deprotonation elsewhere.

Reaction:

Critical Control Point: This reaction must be performed at -78°C to prevent

Visualization of Reactivity Pathways

The following diagram maps the divergence of BTMSCM reactivity based on the reagent class applied.

Caption: Divergent reactivity map. Note the complete inhibition of direct nucleophilic substitution (

Applications in Advanced Synthesis

The "Lappert Alkyl" Ligand

The anion derived from BTMSCM,

-

Mechanism: The bulky "wings" of the TMS groups wrap around the metal center, providing kinetic stabilization.

-

Synthesis:

Modified Peterson Olefination

While the monosilyl anion is the standard for Peterson olefination, the bis-silyl anion derived from BTMSCM offers a route to vinyl silanes .

-

Addition:

adds to an aldehyde ( -

Elimination: Under acidic or basic workup, one TMS group and the oxygen eliminate.

-

Product: A vinyl silane (

), which is a versatile handle for subsequent Hiyama couplings or electrophilic substitutions.

Safety & Handling

-

Flammability: BTMSCM has a low flash point (48°C).[1] All manipulations involving heat (Grignard initiation) requires efficient condensers and inert gas flow.

-

Corrosivity: The C-Cl bond is stable, but hydrolysis can slowly release HCl. Store over molecular sieves.

-

Lithium Reagents: The generated organolithium species are pyrophoric. Titration is mandatory before use to prevent dangerous excesses.

References

-

Synthesis of BTMSCM: Cowley, A. H., & Kemp, R. A. (1981). An Improved Synthesis of Bis(Trimethylsilyl)-Chloromethane. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry. Link

-

Lithium-Halogen Exchange Protocol: Anderson, E. A., & Lim, D. S. W. (2010). Synthesis of Vinylsilanes via Disilylmethyllithium Reagents. Science of Synthesis.[2] Link

-

Grignard Reactivity & Kumada Coupling: ChemicalBook Technical Data: Chlorobis(trimethylsilyl)methane. Link

-

Lappert Ligand Chemistry: Lappert, M. F., et al. (2009).[3] Metal Amide Chemistry (Contextual reference for bulky silyl ligands). Link

-

Structural Data: Sigma-Aldrich Technical Bulletin for CAS 5926-35-2. Link

Sources

Solubility of Bis(trimethylsilyl)chloromethane in various solvents

Topic: Solubility of Bis(trimethylsilyl)chloromethane in Various Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Synthetic Chemists, and Process Engineers

CAS: 5926-35-2 | Formula: [(CH₃)₃Si]₂CHCl[1]

Executive Summary

Bis(trimethylsilyl)chloromethane (often abbreviated as (TMS)₂CHCl) is a sterically demanding alkyl chloride used primarily as a precursor for the bulky ligand bis(trimethylsilyl)methyl (often referred to as "disyl" or "Tsi" precursor).[1] Its utility in organometallic chemistry—specifically in the synthesis of Peterson olefination reagents and low-coordinate metal complexes—relies heavily on its solubility profile.[1]

Unlike simple silyl chlorides (e.g., TMSCl), (TMS)₂CHCl exhibits remarkable hydrolytic stability under neutral conditions but requires strict anhydrous handling during metallation to prevent protonation of the generated anion. This guide details the solubility landscape of (TMS)₂CHCl, providing evidence-based protocols for solvent selection to maximize yield and safety.[1]

Physicochemical Profile

Understanding the physical state of (TMS)₂CHCl is the first step in accurate dosing and solvent selection.[1] It is a lipophilic liquid at room temperature, miscible with most non-polar and aprotic organic solvents.

| Property | Value | Technical Context |

| Physical State | Liquid | Colorless to pale yellow.[1] |

| Boiling Point | 57–60 °C @ 15 mmHg | Volatile under high vacuum; avoid prolonged exposure to dynamic vacuum during drying steps.[1] |

| Density | 0.892 g/mL @ 25 °C | Less dense than water; floats during aqueous workup (if applicable).[1] |

| Refractive Index | Useful for purity verification.[1][2] | |

| Flash Point | 48 °C (118 °F) | Flammable. Requires grounding and inert atmosphere.[1] |

| Lipophilicity (LogP) | ~3.77 (Predicted) | Highly lipophilic; excellent solubility in hydrocarbons.[1] |

Solubility Landscape

The solubility of (TMS)₂CHCl is dictated by the two bulky trimethylsilyl groups, which render the molecule highly lipophilic ("greasy").[1]

A. Hydrocarbons (Alkanes & Aromatics)[1][3]

-

Solvents: Pentane, Hexane, Cyclohexane, Benzene, Toluene.

-

Solubility: Miscible / High. [1]

-

Application: These are the preferred solvents for storage and extraction.[1]

-

Protocol Insight: When synthesizing the lithium derivative (TMS)₂CHLi, performing the reaction in a hydrocarbon/ether mixture often allows for the crystallization of the lithiated species or the precipitation of LiCl byproducts, depending on the specific aggregate formed.

-

B. Ethers (Polar Aprotic)[1]

-

Solvents: Diethyl Ether (Et₂O), Tetrahydrofuran (THF), 1,2-Dimethoxyethane (DME).[1]

-

Solubility: Miscible / High. [1]

-

Application: These are the primary Reaction Media .

-

Mechanism: The formation of the Grignard (TMS)₂CHMgCl or Lithium (TMS)₂CHLi reagents requires the coordinating ability of ethers to stabilize the metal cation.[1]

-

Warning: While (TMS)₂CHCl dissolves readily, the stability of the resulting metallated species depends on temperature. THF solutions of the lithium derivative can degrade via ether cleavage if warmed excessively.[1]

-

C. Chlorinated Solvents[1][4][5]

-

Solvents: Dichloromethane (DCM), Chloroform (CDCl₃).[1]

-

Application: Primarily used for Analysis (NMR) and Workup .[1]

-

Note: Do not use chlorinated solvents for metallation reactions (Lithium/Magnesium) as they will react violently (Wurtz-type coupling or carbene formation).[1]

-

D. Protic Solvents (Alcohols/Water)[1][7]

-

Solvents: Methanol, Ethanol, Water.[4]

-

Solubility: Immiscible (Water) / Soluble (Alcohols).[1]

-

Reactivity:

-

Water: Unlike TMSCl, (TMS)₂CHCl is relatively stable to neutral water (Hydrolytic Sensitivity Class 4).[1] However, it should be treated as moisture-sensitive in the context of precursor storage.

-

Alcohols: Generally soluble, but nucleophilic attack at the silicon center is possible under catalyzed conditions.

-

Critical Application: Metallation & Solvent Effects

The most common use of (TMS)₂CHCl is its conversion to Bis(trimethylsilyl)methyllithium.[1] The choice of solvent dictates the aggregation state and reactivity of the resulting reagent.

Workflow Visualization

The following diagram illustrates the decision logic for solvent selection during the lithiation process.

Figure 1: Solvent selection logic for the conversion of (TMS)₂CHCl to its lithiated derivative. Ether promotes aggregation, while THF promotes solvation and reactivity.

Experimental Protocol: Preparation of (TMS)₂CHLi

This protocol relies on the high solubility of the chloride in ether and the insolubility of the LiCl byproduct in hydrocarbons.

-

Preparation: In a flame-dried Schlenk flask under Argon, dissolve (TMS)₂CHCl (1.0 equiv) in anhydrous Diethyl Ether (concentration ~0.5 M).

-

Activation: Add Lithium wire (2.2 equiv, 1% Na content) cut into small pieces.

-

Note: The reaction is heterogeneous.[1] The chloride dissolves, but the Li surface reaction requires vigorous stirring.

-

-

Initiation: Gently reflux the mixture. The solution will turn cloudy/grey as LiCl precipitates.[1]

-

Solubility Check: If the solution remains clear, initiation has failed. Add a crystal of iodine or a drop of 1,2-dibromoethane.[1]

-

-

Workup (Solvent Switch): Once consumption of (TMS)₂CHCl is confirmed (GC/NMR):

-

Result: A clear, colorless solution of (TMS)₂CHLi in hydrocarbon, ready for use.

Safety & Handling

Every protocol involving (TMS)₂CHCl must account for its flammability and potential for irritation.[1]

-

Flammability: With a flash point of 48 °C, static discharge can ignite vapors.[1] Ground all glassware and transfer lines.

-

Storage: Store in a cool, dry place. While chemically stable, keeping it under an inert atmosphere (Nitrogen/Argon) prevents slow hydrolysis and ensures readiness for moisture-sensitive applications.[1]

-

Incompatibility: Avoid strong oxidizing agents.[1]

Self-Validating Purity Check (NMR)

Before committing the reagent to a complex synthesis, validate its purity in CDCl₃ :

-

¹H NMR (CDCl₃): Look for the singlet at δ 0.15 ppm (18H, SiMe₃) and the singlet at δ 2.55 ppm (1H, CH).[1]

-

Impurity Flag: A shift in the CH peak or appearance of broad multiplets suggests hydrolysis or oxidation.[1]

References

-

PubChem. (n.d.).[1][5] Bis(trimethylsilyl)chloromethane Compound Summary. National Library of Medicine.[1] Retrieved January 29, 2026, from [Link]

-

Tatic, T., et al. (2010).[1] The First Asymmetric Organolithium Tetramers with Simple Ether Donor Bases. (Contextual reference on lithiated derivatives).

Sources

Bis(trimethylsilyl)chloromethane electrophilicity and nucleophilicity

Technical Guide: Bis(trimethylsilyl)chloromethane (BTMSCM)

Executive Summary: The "Janus" Reagent

Bis(trimethylsilyl)chloromethane (BTMSCM),

Instead, BTMSCM serves as a latent nucleophile and a carbene precursor . Its utility lies not in the displacement of the chloride, but in the acidity of the methine proton (activated by the

Molecular Architecture & Physical Properties

The reactivity of BTMSCM is dictated by the spatial demands of the two trimethylsilyl groups.

-

Steric Bulk: The

group has a cone angle significantly larger than a -

Bond Lengths: The

bond ( -

Electronic Effects: Silicon is electropositive (

vs-

-Effect (Anion Stabilization): Silicon stabilizes negative charge on the

-

-Effect (Cation Destabilization): Conversely, an

-

-Effect (Anion Stabilization): Silicon stabilizes negative charge on the

Table 1: Key Physical Properties

| Property | Value | Note |

|---|

| Formula |

Path A: Electrophilicity (The Inert Fortress)

In standard organic synthesis, secondary alkyl halides are electrophiles. BTMSCM is an exception.

The Failure of and

-

Blockade: The trajectory for backside attack (180° to the C-Cl bond) is completely occluded by the methyl groups of the TMS moieties. Reaction with standard nucleophiles (e.g.,

-

Disfavor: Spontaneous ionization to the cation

Activation via Oxidative Insertion

The only viable "electrophilic" activation of the C-Cl bond is through radical-mediated oxidative addition with zero-valent metals (Mg or Li).

-

Grignard Formation: Reaction with Mg metal in THF yields

. This transforms the carbon from an electrophilic center to a nucleophilic one. -

Lithiation: Reaction with Li metal (or Lithium naphthalenide) yields

.

Expert Insight: The Grignard reagent is chemically robust and is the preferred method for transferring the bulky bis(trimethylsilyl)methyl group (often abbreviated as

orgroup, though usually refers to tris) to other electrophiles (Kumada coupling).

Path B: Nucleophilicity (The Hidden Carbene)

This is the primary mode of reactivity for BTMSCM. It acts as a pronucleophile .

Deprotonation to Lithium Carbenoid

Treatment of BTMSCM with a bulky base (e.g.,

The resulting species, 1-chloro-1,1-bis(trimethylsilyl)methyllithium , is a Lithium Carbenoid . It possesses both a nucleophilic center (C-Li) and a leaving group (Cl) on the same carbon.

Reactivity of the Carbenoid

-

Nucleophilic Attack (Low Temp): At -78°C, the carbenoid can attack electrophiles (aldehydes, ketones) to form

-chloro- -

Alpha-Elimination (Thermal Decomposition): Upon warming (typically > -40°C), the species undergoes

-elimination of LiCl.-

Insert into C-H bonds.

-

Cyclopropanate alkenes.

-

Dimerize to form tetrakis(trimethylsilyl)ethylene (though steric hindrance makes this difficult).

-

Experimental Protocols

Protocol A: Synthesis of the Grignard Reagent ( )

Use Case: Introduction of the steric blocking group via Kumada coupling.

-

Setup: Flame-dry a 250 mL three-neck flask equipped with a reflux condenser, addition funnel, and

inlet. -

Activation: Add Magnesium turnings (1.2 equiv) and a crystal of iodine. Flame-dry again under vacuum to activate Mg.

-

Initiation: Add anhydrous THF (enough to cover Mg). Add 5% of the total volume of BTMSCM (neat). Heat gently with a heat gun until the iodine color fades and turbidity appears (initiation).

-

Addition: Dilute the remaining BTMSCM (1.0 equiv total) in anhydrous THF (1 M concentration). Add dropwise to the refluxing mixture over 1 hour.

-

Completion: Reflux for 2–4 hours. The solution usually turns dark gray/brown. Titrate an aliquot to determine concentration.

Protocol B: Generation of Lithium Carbenoid and Carbene Trapping

Use Case: Cyclopropanation or reaction with electrophiles.

-

Setup: Flame-dry a Schlenk flask under Argon.

-

Solvent: Add BTMSCM (1.0 equiv) and anhydrous THF/Et2O (4:1 ratio).

-

Cryogenic Cooling: Cool the mixture to -95°C (Liquid

/ Hexane or MeOH bath). Crucial: The carbenoid decomposes above -60°C. -

Deprotonation: Add

(1.05 equiv, 2.5 M in hexanes) dropwise over 20 minutes along the side of the flask to precool the reagent. Stir for 30 minutes at -95°C. -

Trapping/Reaction:

-

For Nucleophilic Attack: Add the electrophile (e.g., Benzaldehyde) dissolved in THF slowly. Stir at -78°C for 1 hour, then warm to RT.

-

For Carbene Generation: Remove the cooling bath and allow the solution to warm to 0°C. If an alkene trap is present, cyclopropanation will occur during the warming phase.

-

Visualizations

Figure 1: Reactivity Divergence Flowchart

Caption: Divergent reactivity pathways of BTMSCM. Path A (Green) leads to stable nucleophiles; Path B (Red/Yellow) leads to transient carbenoid/carbene species.

Figure 2: Steric Blockade Mechanism

Caption: Schematic representation of the steric hindrance preventing

References

-

Synthesis and Grignard Formation

- Title: An Improved Synthesis of Bis(trimethylsilyl)chloromethane.

- Source: Cowley, A. H., & Kemp, R. A. (1981).

-

URL:[Link]

-

Carbenoid Character & Reactivity

- Title: Carbenoid Alkene Insertion Reactions of Oxiranyllithiums (Contextual comparison to silyl carbenoids).

- Source: Pratt, L. M., et al. (2012). Journal of Organic Chemistry.

-

URL:[Link]

-

General Reactivity of Alpha-Silyl Halides

-

Steric Effects in SN2 Reactions

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. youtube.com [youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 11.3 Characteristics of the SN2 Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

Strategic Sourcing and Utilization of Bis(trimethylsilyl)chloromethane

Technical Guide & Whitepaper

Executive Summary

Bis(trimethylsilyl)chloromethane (CAS: 5926-35-2), often abbreviated as BTMSCM or Chlorobis(trimethylsilyl)methane , is a specialized organosilicon reagent critical for introducing the bulky bis(trimethylsilyl)methyl group.[1] It serves as a lynchpin in the synthesis of sterically encumbered ligands and is the primary precursor for the Peterson Olefination pathway, enabling the stereoselective formation of alkenes.

This guide moves beyond a simple directory. It provides a technical framework for sourcing high-fidelity reagents, validating their purity, and deploying them in sensitive organometallic workflows.

Chemical Intelligence & Technical Specifications

Before engaging suppliers, the end-user must define the Critical Quality Attributes (CQAs) necessary for their specific application.

Core Identity

| Attribute | Specification |

| IUPAC Name | Chlorobis(trimethylsilyl)methane |

| CAS Number | 5926-35-2 |

| Formula | |

| Molecular Weight | 194.85 g/mol |

| Structure |

Physical Properties & Handling

| Property | Value | Operational Note |

| Boiling Point | 57–60 °C @ 15 mmHg | Volatile under high vacuum; avoid rotary evaporation at high temps. |

| Density | 0.892 g/mL @ 25 °C | Less dense than water; phase separation is distinct.[2] |

| Flash Point | 48 °C | Flammable. Ground all glassware. |

| Stability | Moisture Sensitive | Store under Argon/Nitrogen. Hydrolyzes slowly to release HCl. |

Commercial Supplier Landscape

The market for BTMSCM is bifurcated into High-Purity Research Grade (Tier 1) and Bulk/Industrial Grade (Tier 2).

Sourcing Strategy

-

Tier 1 (Discovery/Pharma): Use for catalysis ligands (e.g., lanthanide chemistry) or late-stage drug functionalization where trace metals or isomeric silyl impurities could poison catalysts.

-

Tier 2 (Scale-up): Acceptable for early-stage intermediate synthesis, provided a distillation step is included in-house.

Verified Suppliers Table

Note: Catalog numbers and purities are subject to batch variation. Always request a CoA.

| Supplier | Grade | Purity | Packaging | Best For |

| Sigma-Aldrich (Merck) | Research | 97% | Glass Bottle | Bench-scale discovery (g to kg) |

| Thermo Scientific (Alfa Aesar) | Research | 98% | Glass/Metal | Standard organic synthesis |

| Santa Cruz Biotech (SCBT) | Lab | ≥96% | Glass | General reagent use |

| TCI Chemicals | Synthesis | >96% | Glass | Cost-effective synthesis |

| Gelest (Mitsubishi) | Specialist | Custom | Steel/Glass | Bulk/Process Scale & Custom Specs |

Supplier Evaluation Logic (Decision Matrix)

Figure 1: Strategic sourcing decision tree based on downstream application sensitivity.

Quality Control: The Self-Validating Protocol

Trusting a label is insufficient for rigorous science. Upon receipt of BTMSCM, perform the following validation.

Impurity Profiling

The primary synthetic route involves the reaction of Dichloromethane (

Common Impurities:

-

Bis(trimethylsilyl)methane: Result of over-reduction or protonation.

-

Tris(trimethylsilyl)methane: Result of over-silylation.

-

Residual Siloxanes: From moisture ingress (hydrolysis of TMSCl).

Validation Method (NMR)

-

Solvent:

(Chloroform-d). -

Target Signal: The methine proton (

) in -

Impurity Flags:

-

Signal at

-0.1 to 0.1 ppm (excessive integration indicates siloxane/TMSCl residue). -

Signal around

-0.2 ppm suggests Bis(trimethylsilyl)methane.

-

Application Workflow: The Grignard Route

The most valuable application of BTMSCM is its conversion into the Grignard reagent, Bis(trimethylsilyl)methylmagnesium chloride , a versatile building block.[2][3]

Reaction Pathway[2]

Figure 2: Synthetic utility map of Bis(trimethylsilyl)chloromethane.

Experimental Protocol: Grignard Formation

Objective: Synthesis of

-

Activation: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and addition funnel. Cool under Argon.

-

Magnesium Charge: Add Magnesium turnings (1.2 eq) and a crystal of Iodine (

) to the flask. Heat gently with a heat gun until iodine vaporizes to activate the Mg surface. -

Initiation: Add just enough anhydrous THF to cover the Mg. Add 5% of the total volume of Bis(trimethylsilyl)chloromethane .

-

Expert Insight: Initiation can be sluggish due to the steric bulk of the silyl groups. If reaction does not start (exotherm/turbidity), add a few drops of 1,2-dibromoethane.

-

-

Addition: Once initiated, dilute the remaining BTMSCM in THF (1:4 ratio) and add dropwise to maintain a gentle reflux.

-

Completion: After addition, reflux for 2–4 hours. The solution should turn dark grey/brown.

-

Titration: Titrate an aliquot against salicylaldehyde phenylhydrazone to determine precise concentration before use.

References

-

Sigma-Aldrich. Chlorobis(trimethylsilyl)methane Product Specification. Retrieved from

-

Cowley, A. H., & Kemp, R. A. (1980). An Improved Synthesis of Bis(trimethylsilyl)chloromethane. Synthetic Communications. (Foundational synthesis method).[1]

-

Thermo Scientific Chemicals. Bis(trimethylsilyl)methane & Derivatives. Retrieved from

- Peterson, D. J. (1968). Carbonyl olefination reaction using silyl-substituted organometallics. Journal of Organic Chemistry.

-

PubChem. Bis(trimethylsilyl)chloromethane Compound Summary. Retrieved from

Sources

Methodological & Application

Application Note: Stereocontrolled Synthesis of 1-Chloro-1-(trimethylsilyl)alkenes via Modified Peterson Olefination

This Application Note provides a comprehensive protocol for the Peterson Olefination using Bis(trimethylsilyl)chloromethane (

This specific reagent is a strategic "linchpin" precursor. Unlike the standard Peterson reagent (which yields simple alkenes),

Introduction & Strategic Utility

Bis(trimethylsilyl)chloromethane acts as a pronucleophile. Upon lithiation, it generates a sterically bulky, stabilized carbanion: Lithio-chlorobis(trimethylsilyl)methane .

When reacted with aldehydes or ketones, this species forms a

Key Advantages[2][3][4][5]

-

Dual Functionality: The product contains both

and -

Stereochemical Flexibility: The geometry of the alkene (

vs. -

Atom Economy: The byproduct is hexamethyldisiloxane (inert) or silanol, easily removed.

Mechanism & Stereochemical Control[4][5]

The reaction proceeds through three distinct phases: Metallation , Addition , and Elimination .

The Stereoselectivity Rule

The hallmark of the Peterson olefination is its dependence on elimination conditions:

-

Basic Conditions (Syn-Elimination): Proceed via a concerted 4-membered cyclic silicate intermediate (sila-oxetane).

-

Acidic Conditions (Anti-Elimination): Proceed via an E2-type mechanism where the

-hydroxyl and silyl groups align anti-periplanar.

Because the bulky

Pathway Visualization

Figure 1: Bifurcated pathway showing how workup conditions dictate the stereochemical outcome of the Peterson Olefination.

Experimental Protocol

Reagents & Preparation[1][2][3][5][6][7][8][9][10][11]

-

Substrate: Bis(trimethylsilyl)chloromethane (Commercial or synthesized via Cowley method).

-

Base:

-Butyllithium ( -

Solvent: Tetrahydrofuran (THF), anhydrous, freshly distilled or from SPS.

-

Electrophile: Aldehyde or Ketone (dried).[5]

-

Atmosphere: Argon or Nitrogen (strictly inert).[6]

Step-by-Step Methodology

Step 1: Generation of the Carbanion

-

Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and rubber septum. Flush with Argon.

-

Add Bis(trimethylsilyl)chloromethane (1.0 equiv) and anhydrous THF (concentration ~0.2 M).

-

Cool the solution to -78 °C (Dry ice/Acetone bath).

-

Add

-BuLi (1.05 equiv) dropwise via syringe over 10–15 minutes.-

Note: The solution may turn light yellow.

-

-

Stir at -78 °C for 1 hour .

-

Critical: Do not allow the temperature to rise; the carbanion is thermally sensitive and can undergo

-elimination or rearrangement.

-

Step 2: Addition of Electrophile

-

Dissolve the Aldehyde (0.95 equiv) in a minimal amount of anhydrous THF.

-

Add the aldehyde solution dropwise to the lithiated species at -78 °C.

-

Stir at -78 °C for 1 hour, then allow the mixture to warm slowly to 0 °C over 2 hours.

-

Checkpoint: At this stage, the intermediate

-alkoxide is formed.

-

Step 3: Elimination (The Decision Point)[5]

Option A: Spontaneous/Basic Elimination (For Syn Pathway)

-

Often, the steric bulk of the two TMS groups causes spontaneous elimination upon warming to room temperature or refluxing.

-

If elimination is slow, add KH (excess) or

-BuOK and reflux for 1-2 hours. -

Mechanism: The alkoxide attacks the silicon, forming a 4-membered ring, followed by syn-elimination.

Option B: Acidic Elimination (For Anti Pathway)

-

Quench the reaction at 0 °C with saturated aqueous

. -

Extract with diethyl ether, dry (

), and concentrate to isolate the crude -

Re-dissolve in THF and treat with conc.

(catalytic) or -

Stir at room temperature until elimination is complete (monitor by TLC).

Step 4: Purification

-

Dilute with hexanes/ether and wash with water and brine.

-

Dry over

. -

Purify via silica gel flash chromatography.

-

Note: 1-chloro-1-silylalkenes are generally stable on silica but avoid prolonged exposure to acidic modifiers.

-

Quantitative Data & Stoichiometry

| Component | Equiv. | Role | Critical Parameter |

| 1.0 | Pronucleophile | Must be dry; source of carbanion. | |

| 1.05 | Base | Titrate precise molarity. Excess causes side reactions. | |

| Aldehyde | 0.95 | Electrophile | Limiting reagent to ensure full conversion. |

| THF | Solvent | Medium | Anhydrous; 0.1M - 0.3M concentration. |

| Temp (Lithiation) | N/A | Condition | Strictly -78 °C . |

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Carbanion decomposition | Ensure temp stays at -78 °C during lithiation. Do not warm before adding electrophile. |

| No Elimination | Steric bulk prevents ring closure | Switch to Acidic elimination (Option B) or use Fluoride source (CsF) to promote desilylation. |

| Protodesilylation | Moisture in solvent | Ensure THF is distilled from Na/Benzophenone. |

| Mixture of Isomers | Poor diastereoselectivity in Step 2 | Increase steric bulk of the aldehyde or lower temp (-90 °C) during addition. |

Workflow Decision Tree

Figure 2: Decision matrix for optimizing yield and stereochemistry.

References

-

Ager, D. J. (1990). "The Peterson Olefination Reaction".[1][2][7][3][4][8][9] Organic Reactions, 38,[1] 1.

-

Bassindale, A. R., et al. (1989). "The Peterson Reaction".[1][2][7][3][4][8][9] The Chemistry of Organic Silicon Compounds.

-

Organic Chemistry Portal. "Peterson Olefination".

-

Cowley, A. H., & Kemp, R. A. (1981).[10] "An Improved Synthesis of Bis(trimethylsilyl)chloromethane". Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry.

-

Barrett, A. G. M., et al. (1991).[1] "Recent Studies on the Peterson Olefination Reaction". Synlett, 1991(11), 764-770.

Sources

- 1. organicchemistrydata.org [organicchemistrydata.org]

- 2. chemistnotes.com [chemistnotes.com]

- 3. youtube.com [youtube.com]

- 4. Peterson Olefination [organic-chemistry.org]

- 5. Peterson olefination - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. iris.unito.it [iris.unito.it]

- 9. youtube.com [youtube.com]

- 10. apps.dtic.mil [apps.dtic.mil]

Kumada cross-coupling reactions using Bis(trimethylsilyl)chloromethane derivatives

Application Note & Protocol Guide | Version 2.4

Executive Summary

The introduction of the bis(trimethylsilyl)methyl group (often abbreviated as the "disyl" group,

This guide details the optimized Kumada-Corriu cross-coupling protocol using bis(trimethylsilyl)chloromethane derivatives. Unlike standard alkyl couplings, this process requires specific thermal activation and catalyst selection to overcome the high energy barrier of transmetallation caused by the geminal silyl groups.

Key Chemical Advantages[1]

-

Metabolic Shielding: The bulky silyl groups protect adjacent sites from enzymatic oxidation (P450).

-

Lipophilicity Modulation: Increases

significantly, aiding membrane permeability. -

Rotational Barrier: The steric bulk locks conformation, potentially increasing receptor binding affinity.

Critical Reagent Preparation: The "Disyl" Grignard

The commercially available precursor, bis(trimethylsilyl)chloromethane (CAS: 5926-35-2), is chemically stable but kinetically inert toward magnesium insertion due to steric shielding and the

Protocol 1: Synthesis of Bis(trimethylsilyl)methylmagnesium Chloride

Target Concentration: ~1.0 M in THF Safety: Grignard reagents are pyrophoric. All glassware must be flame-dried under Argon/Nitrogen.

Materials

-

Bis(trimethylsilyl)chloromethane (

)[1][2] -

Magnesium turnings (freshly crushed or activated)

-

Anhydrous Tetrahydrofuran (THF)

-

Activator: 1,2-Dibromoethane or Iodine crystal

Step-by-Step Methodology

-

Activation: Place Mg turnings (1.2 equiv) in a 3-neck flask fitted with a reflux condenser and addition funnel. Flame dry under vacuum; backfill with Argon.

-

Entrainment: Add enough anhydrous THF to cover the Mg. Add a crystal of iodine and 0.1 mL of 1,2-dibromoethane. Wait for the ethylene evolution (bubbling) and color fade (iodine consumption) to confirm activation.

-

Initiation: Add approx. 5% of the total

volume directly to the flask. Heat to mild reflux.-

Expert Insight: Unlike simple alkyl halides, this reaction often requires sustained heat to initiate. Do not proceed until turbidity (Grignard formation) is observed.

-

-

Addition: Once initiated, dilute the remaining chloride in THF (1:1 v/v) and add dropwise via the funnel while maintaining a gentle reflux.

-

Completion: After addition, reflux for 2–4 hours . The solution should turn dark grey/brown.

-

Titration: Cool to room temperature. Titrate using salicylaldehyde phenylhydrazone or simple acid-base back-titration to determine precise molarity.

Cross-Coupling Protocol

Direct coupling of this bulky nucleophile requires catalysts that facilitate Transmetallation (the rate-limiting step here). Nickel catalysts are generally superior to Palladium for this specific bulky alkyl reagent due to the smaller ionic radius of Ni allowing tighter coordination, and a lower propensity for

Protocol 2: Ni-Catalyzed Kumada Coupling

Scope: Aryl bromides, Aryl iodides, Vinyl triflates.

Materials

-

Nucleophile:

(from Protocol 1) -

Electrophile: Aryl Halide (Ar-Br or Ar-I)

-

Catalyst:

[Dichloro(1,3-bis(diphenylphosphino)propane)nickel]-

Alternative:

for extremely deactivated substrates.

-

-

Solvent: Anhydrous THF or

Experimental Workflow

-

Catalyst Loading: Charge the reaction vessel with the Aryl Halide (1.0 equiv) and

(2–5 mol%). -

Solvation: Dissolve in anhydrous THF.

-

Temperature Control:

-

For Aryl Iodides: Cool to 0°C.

-

For Aryl Bromides/Chlorides: Start at Room Temperature (RT).

-

-

Nucleophile Addition: Add the "Disyl" Grignard (1.2–1.5 equiv) dropwise.

-

Observation: A color change (often to red-brown or orange) indicates active catalytic species

.

-

-

Reaction:

-

Quench: Cool to 0°C. Quench carefully with saturated

(aq). -

Workup: Extract with

, wash with brine, dry over

Data Summary: Catalyst Performance

| Electrophile Type | Preferred Catalyst | Temp | Typical Yield | Notes |

| Aryl Iodide | 25°C | 85–95% | Fastest reaction; mildest conditions. | |

| Aryl Bromide | 60°C | 70–85% | Requires heat to overcome oxidative addition barrier. | |

| Aryl Chloride | 60–80°C | 40–60% | Difficult. Requires N-heterocyclic carbene ligands.[5][6] | |

| Vinyl Triflate | 25°C | 80–90% | Pd often superior for |

Mechanistic Analysis & Visualization

The Kumada cycle for bulky groups differs from standard couplings. The Transmetallation step is severely hampered by the steric clash between the incoming "Disyl" group and the ligands on the metal center.

Pathway Diagram

Figure 1: The catalytic cycle highlights Transmetallation as the "Steric Bottleneck."[3][7][8][9][10] The bulky

Workflow Diagram

Figure 2: Operational workflow for converting the inert chloride precursor into the active coupling partner.

Troubleshooting & Optimization

Issue: Grignard Formation Fails (No Exotherm)

-

Cause: The C-Cl bond in

is exceptionally stable. -

Solution: Use the "Entrainment Method." Add the reagent to a refluxing mixture of Mg and a sacrificial alkyl halide (like 1,2-dibromoethane) to maintain a clean Mg surface. Do not stop heating until the reaction sustains itself.

Issue: Low Yield / Homocoupling

-

Cause: Slow transmetallation allows the Aryl-Ni-X species to homocouple (Ar-Ar) or reduce (Ar-H).

-

Solution:

-

Switch Ligand: Move from

to bidentate dppp (1,3-bis(diphenylphosphino)propane). The "bite angle" of dppp favors the reductive elimination of alkyl groups. -

Slow Addition: Add the Grignard reagent slowly over 1 hour to keep its concentration low relative to the catalyst.

-

Issue: Product Isomerization

-

Cause: While rare for this specific reagent (no

-hydrogens), nickel can sometimes catalyze silyl migration. -

Solution: Switch to Palladium catalysis (

) if regiochemistry is compromised, though yield may decrease.

References

-

Original Kumada Coupling: Tamao, K., Sumitani, K., & Kumada, M. (1972).[9] Selective carbon-carbon bond formation by cross-coupling of Grignard reagents with organic halides.[9][11][12] Catalysis by nickel-phosphine complexes. Journal of the American Chemical Society, 94(12), 4374–4376. Link

-

Preparation of Silyl Grignards: Organic Syntheses, Coll. Vol. 9, p.559 (1998); Vol. 72, p.216 (1995). Preparation of Trimethylsilylmethylmagnesium Chloride. (Adapted for Bis-silyl analogs).[2][10] Link

-

Steric Effects in Coupling: Netherton, M. R., & Fu, G. C. (2001). Nickel-Catalyzed Cross-Couplings of Unactivated Alkyl Halides and Iodides with Organometallic Compounds. Advanced Synthesis & Catalysis, 343(5), 468-473. Link

-

Modern Bulky Ligands: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Ethylene MIDA Boronate. Journal of the American Chemical Society, 130(24), 7538–7539. (Context on handling bulky transmetallation). Link

Sources

- 1. lookchem.com [lookchem.com]

- 2. 二(三甲基硅基)氯甲烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Kumada Coupling [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Kumada–Corriu coupling of Grignard reagents, probed with a chiral Grignard reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. orgsyn.org [orgsyn.org]

- 9. Kumada-Tamao-Corriu Cross Coupling | Chem-Station Int. Ed. [en.chem-station.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Kumada–Grignard-type biaryl couplings on water - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nickel-catalyzed coupling reaction of alkyl halides with aryl Grignard reagents in the presence of 1,3-butadiene: mechanistic studies of four-component coupling and competing cross-coupling reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]

Application Note: Synthesis of Sterically Hindered Ligands via Bis(trimethylsilyl)chloromethane

[1]

Introduction: The "Disyl" Effect in Ligand Design

In the architecture of advanced catalysts, steric bulk is not merely about volume; it is about shape and kinetic protection.[1] The bis(trimethylsilyl)methyl group (commonly referred to as Disyl or